

Cabotegravir-d5 accuracy precision assessment

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Compound Focus: Cabotegravir-d5

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Quantitative Performance of Cabotegravir-d5

The following table summarizes the key performance metrics for **cabotegravir-d5** in two different analytical assays.

Assay Parameter	Conventional UPLC-MS/MS Method [1]	Miniature MS Point-of-Care Method [2]
Analytical Technique	UPLC-MS/MS	Paper Spray Ionization Miniature MS/MS
Internal Standard Used	Cabotegravir-d5	Cabotegravir-d5
Biological Matrix	Human Plasma	Human Whole Blood
Sample Volume	50 µL	100 µL
Sample Preparation	Protein precipitation with acetonitrile	Protein precipitation with acetonitrile (containing IS)
Linearity (R²)	> 0.99 (for the overall panel of 9 ARVs)	Strong linear relationship reported
Assessed Concentration Range	100 - 5,000 ng/mL	Calibrators: 250 - 2,000 ng/mL

Assay Parameter	Conventional UPLC-MS/MS Method [1]	Miniature MS Point-of-Care Method [2]
Accuracy (Trueness)	96.9% - 100.8% (High Range)	Data not explicitly stated for CAB-d5
Precision (Repeatability)	CV < 5.5% (High Range)	%RSD < 15% for CAB above LoQ
Key Role of Cabotegravir-d5	Normalization for cabotegravir quantification; corrects for sample loss and ion suppression.	Normalization for cabotegravir quantification.

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies used in the two studies from the search results.

Conventional UPLC-MS/MS Method for Plasma Analysis [1]

This method was designed for high-precision therapeutic drug monitoring of a broad panel of antiretrovirals.

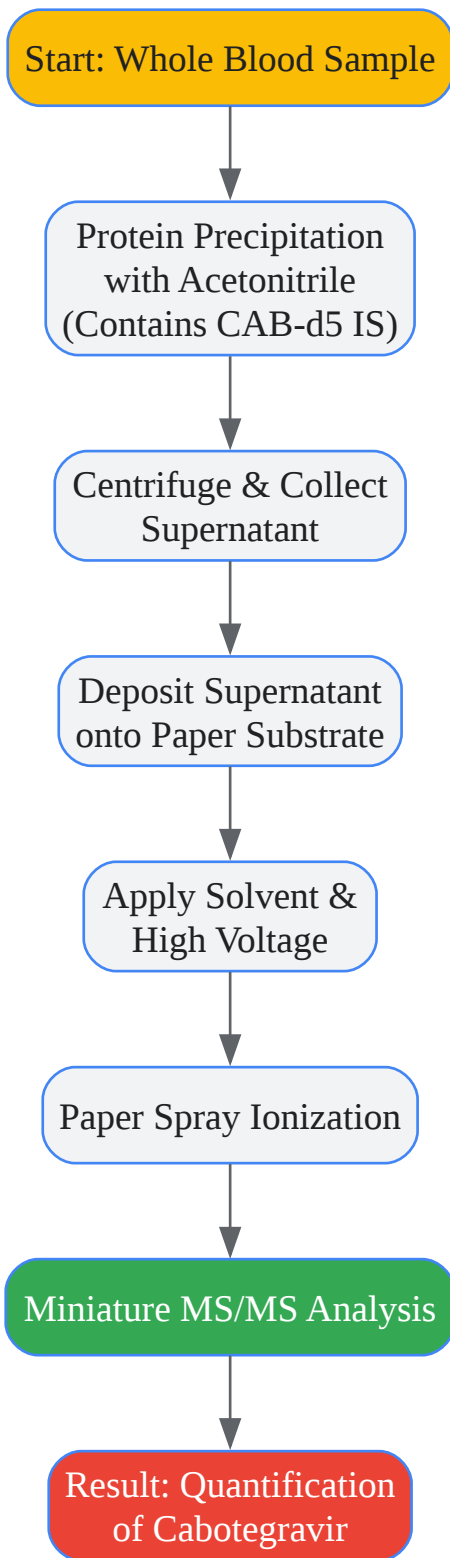
- **Sample Preparation:** The protocol uses a simple protein precipitation. A 50 µL aliquot of human plasma is mixed with acetonitrile containing the internal standards (including **cabotegravir-d5**). After precipitation, the supernatant is separated and reconstituted in a small volume of solvent.
- **Chromatography:** Separation is achieved using a **Waters CORTECS T3 (2.1 × 100 mm; 1.6 µm)** column maintained at 55°C.
 - **Mobile Phase:** A) 0.1% formic acid in water; B) Acetonitrile.
 - **Gradient:** A multi-step gradient from 97% A to 15% A over 4 minutes, then returning to initial conditions. Total run time is **7.5 minutes**.
- **Mass Spectrometry:** Detection is performed on a Thermo TSQ Quantis Plus mass spectrometer with a HESI source in **positive ionization mode**.
 - For the high concentration range (100-5000 ng/mL), the transition for **cabotegravir-d5** was **m/z 411.03 → 267.96**.
- **Validation:** The method was validated per FDA guidelines, demonstrating excellent accuracy (trueness between 89.7-104.1% for the entire analyte panel) and precision (CV <15%).

Miniature Mass Spectrometry Point-of-Care Method [2]

This method aims for rapid, on-site analysis using a portable Mini-12 mass spectrometer.

- **Sample Preparation:** To 100 μL of whole blood spiked with cabotegravir, 100 μL of acetonitrile containing **1000 ng/mL of cabotegravir-d5** is added. The mixture is shaken vigorously for one minute to precipitate proteins.
- **Paper Spray Ionization:** 10 μL of the clear supernatant is pipetted onto a triangular piece of filter paper. A high voltage and solvent are applied to the paper to generate ions for analysis.
- **Mass Spectrometry:** Analysis is performed on a custom-built miniature mass spectrometer (Mini-12) with a discontinuous atmospheric pressure interface (DAPI).
 - The protonated molecule of **cabotegravir-d5 (m/z 411)** is isolated and fragmented.
 - The total assay turnaround time is reported to be **under 4 minutes**.

The workflow for this rapid point-of-care assay can be visualized as follows:



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Key Conclusions for Researchers

- **Cabotegravir-d5 is a Robust Internal Standard:** The data confirms that **cabotegravir-d5** performs effectively as an internal standard in both conventional laboratory settings and emerging point-of-care platforms, ensuring accurate quantification of cabotegravir [1] [2].
- **Method Selection is Application-Dependent:** The conventional UPLC-MS/MS method offers higher sensitivity, a broader dynamic range, and the ability to multiplex many drugs, making it ideal for central labs. The miniature MS method sacrifices some performance for unparalleled speed and portability, suitable for clinical point-of-care use [1] [2].

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References

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2. Miniature Mass Spectrometer-based Point-of-care Assay ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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